N-Terminal Alkyne Tag in Eda-DA is Essential for Efficient Peptidoglycan Labeling vs. C-Terminal Analogs
A direct head-to-head comparison in B. subtilis shows that Eda-DA, with its alkyne on the N-terminus, produces strong labeling comparable to the positive control EDA. In contrast, the C-terminally tagged analog DA-EDA results in labeling that is 'much fainter' and is described as 'not apparent' in E. coli, demonstrating the critical importance of the tag position for incorporation efficiency [1].
| Evidence Dimension | Fluorescent labeling intensity (Qualitative) |
|---|---|
| Target Compound Data | Labeling comparable to EDA (strong signal) |
| Comparator Or Baseline | DA-EDA (carboxy-terminal tag) |
| Quantified Difference | Much fainter/not apparent labeling |
| Conditions | 0.5 mM probe, B. subtilis and E. coli, 5-60 min incubation, clicked to Alexa Fluor 488 azide, epifluorescence microscopy |
Why This Matters
This is a foundational selection criterion; using the incorrect isomer or an analog with a different tag position will lead to failed or severely compromised imaging, directly impacting experimental validity and reagent budget efficiency.
- [1] Siegrist, M. S., Whiteside, S., Jewett, J. C., Aditham, A., Cava, F., & Bertozzi, C. R. (2013). Extended Data Figure 3: Dipeptide probes differentially and specifically label PG of diverse Gram-positive bacteria allowing live-cell experiments. Nature. View Source
